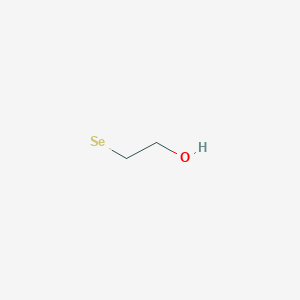
2-Selanylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Selanylethanol is an organoselenium compound with the chemical formula C2H6SeO It is a selenium analog of ethanol, where the sulfur atom in thioethanol is replaced by selenium
准备方法
Synthetic Routes and Reaction Conditions: 2-Selanylethanol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with hydrogen selenide (H2Se) under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: On an industrial scale, this compound can be produced by the reduction of selenium dioxide (SeO2) with ethylene glycol in the presence of a reducing agent such as sodium borohydride (NaBH4). This method is advantageous due to its high yield and relatively mild reaction conditions.
化学反应分析
Types of Reactions: 2-Selanylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acid (RSeO2H) or selenonic acid (RSeO3H) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can yield selenides (RSeR’) when treated with reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Seleninic acid, selenonic acid
Reduction: Selenides
Substitution: Alkyl selenides, haloalkanes
科学研究应用
2-Selanylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of selenium into organic molecules. Its unique reactivity makes it valuable for the synthesis of selenium-containing compounds.
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium is an essential trace element, and compounds like this compound are investigated for their role in redox biology.
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the production of selenium-based materials and as a precursor for the synthesis of other organoselenium compounds.
作用机制
The mechanism of action of 2-Selanylethanol involves its interaction with biological molecules through redox reactions. Selenium in this compound can undergo oxidation and reduction, allowing it to participate in various biochemical pathways. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets of this compound include enzymes involved in redox regulation and signaling pathways related to oxidative stress.
相似化合物的比较
Thioethanol (C2H6S): The sulfur analog of 2-Selanylethanol, with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Ethanol (C2H6O):
Selenomethionine (C5H11NO2Se): An amino acid containing selenium, used in biological studies and as a dietary supplement.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound a valuable compound for research and industrial applications.
属性
分子式 |
C2H5OSe |
|---|---|
分子量 |
124.03 g/mol |
InChI |
InChI=1S/C2H5OSe/c3-1-2-4/h3H,1-2H2 |
InChI 键 |
WVMAYCUBUJCUCN-UHFFFAOYSA-N |
规范 SMILES |
C(C[Se])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
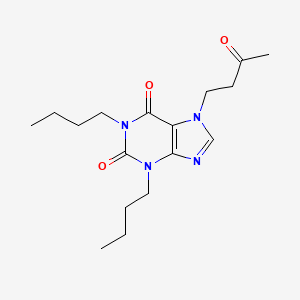
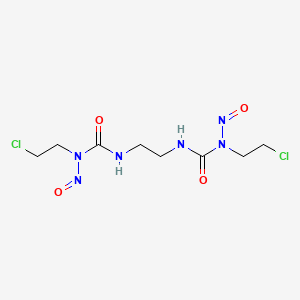
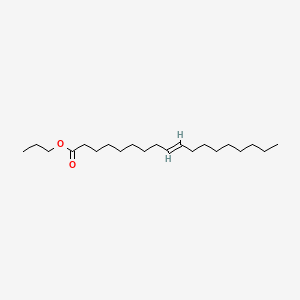

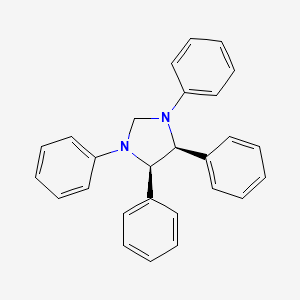
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
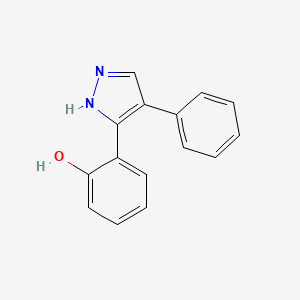
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)

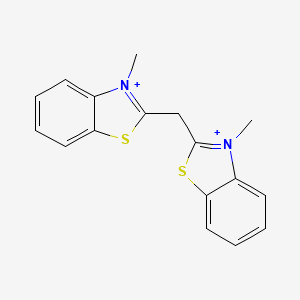

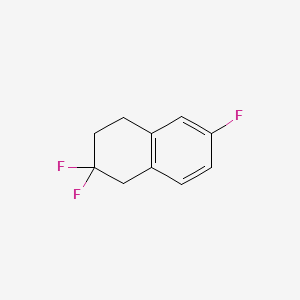
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
